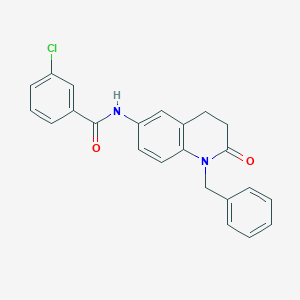

2-(((2-(3-氯苯基)-5-甲基恶唑-4-基)甲基)硫)-3-(2,5-二甲氧基苯基)喹唑啉-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

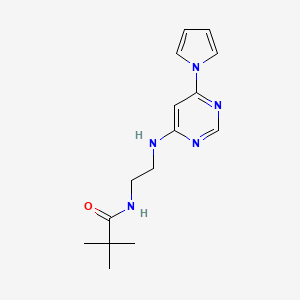

The compound "2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2,5-dimethoxyphenyl)quinazolin-4(3H)-one" is a complex molecule that appears to be related to quinazolinone derivatives. These derivatives have been the subject of various studies due to their potential biological activities, including antihistaminic and antimicrobial properties, as well as their use in the treatment of tuberculosis .

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves multi-step reactions that may include alkylation, tautomerism, and the formation of various heterocyclic systems. For instance, the synthesis of 1-substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones involves characterizing the compounds using IR, 1H-NMR, and mass spectral data . Similarly, the synthesis of a hybrid compound involving 1,3,4-oxadiazole-thione and quinazolin-4-one was characterized using elemental analysis, FTIR, and NMR spectroscopy . These methods are crucial for confirming the structure of the synthesized compounds and ensuring their purity.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be complex, with the potential for tautomeric equilibria, as seen in the study of a hybrid compound involving 1,3,4-oxadiazole-thione and quinazolin-4-one . Theoretical calculations, such as DFT/B3LYP and HF methods, are used to predict the most stable tautomeric form and to perform vibrational mode assignments. These studies are essential for understanding the molecular behavior and potential reactivity of the compounds.

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions, including alkylation and reactions with different reagents to form a wide range of heterocyclic systems . For example, the reaction of 3-phenylamino-2-thioxo-3H-quinazolin-4-one with different alkylating agents resulted in the formation of 2-alkyl thio derivatives. These reactions expand the chemical diversity of quinazolinone derivatives and can be tailored to produce compounds with specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives, such as their antihistaminic and antimicrobial activities, are of significant interest. The compound 4-(3-chlorophenyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one showed potent antihistaminic activity with minimal sedative properties compared to the reference drug chlorpheniramine maleate . Additionally, the electronic properties, such as polarizability and hyperpolarizability, as well as the molecular electrostatic potential (MEP) analysis, provide insights into the non-linear optical (NLO) properties and reactive sites of these compounds . Antitubercular activities of related derivatives have also been reported, highlighting the therapeutic potential of these molecules .

科学研究应用

药学化学意义

喹唑啉酮衍生物是超过200种天然存在的生物碱中发现的重要稠合杂环。它们的核稳定性促进了通过引入生物活性部分合成新化合物,针对各种抗菌活性,对抗金黄色葡萄球菌、枯草芽孢杆菌和大肠杆菌等病原体。这些衍生物解决了药物开发中的溶解度难题,旨在克服抗生素耐药性 (Tiwary 等人,2016).

抗癌潜力

喹唑啉酮衍生物作为抗癌剂已显示出有希望的结果。它们抑制各种与癌症相关的通路,包括 EGFR,并具有抗癌、抗菌、抗炎和降压活性。由于其结构多样性和针对多种蛋白质,新喹唑啉化合物的开发仍然是一个充满活力的研究领域 (Ravez 等人,2015).

光电应用

将喹唑啉酮衍生物并入 π 扩展共轭体系对于创建新型光电材料非常有价值。这些化合物用于电子器件、发光元件、光电转换元件和图像传感器,突出了它们超出制药领域的通用性 (Lipunova 等人,2018).

合成化学创新

喹唑啉的合成已通过环保、原子高效、多组分策略进行探索。本综述强调了开发喹唑啉简便合成方法的重要性,展示了它们在制药和非制药应用中的重要性 (Faisal & Saeed,2021).

属性

IUPAC Name |

2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(2,5-dimethoxyphenyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22ClN3O4S/c1-16-22(29-25(35-16)17-7-6-8-18(28)13-17)15-36-27-30-21-10-5-4-9-20(21)26(32)31(27)23-14-19(33-2)11-12-24(23)34-3/h4-14H,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGGAAHWNXWWER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3C5=C(C=CC(=C5)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2505479.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole](/img/structure/B2505485.png)

![2-[8-(4-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2505501.png)